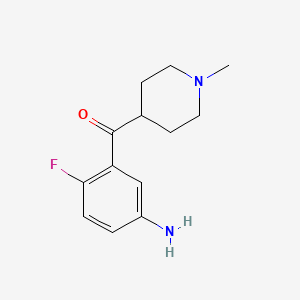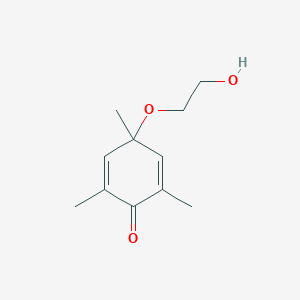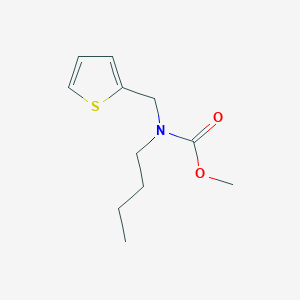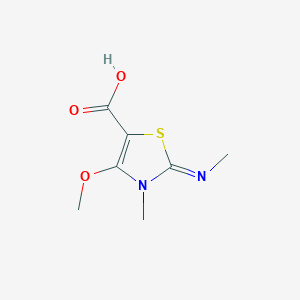![molecular formula C18H17ClO2 B14226347 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Chlorophenyl)ethyl]-1-phenylbutane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a phenylbutane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione typically involves the reaction of 4-chlorophenylacetic acid with acetophenone under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the acetophenone acts as the acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carbonyl groups are converted to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups to alcohols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
2-[1-(4-Chlorophenyl)ethyl]-1-phenylbutane-1,3-dione has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.
Comparaison Avec Des Composés Similaires
2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolane: Similar structure but contains a dioxolane ring instead of a butane-1,3-dione moiety.
4-Chlorophenylacetic acid: Precursor in the synthesis of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione.
Acetophenone: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H17ClO2 |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H17ClO2/c1-12(14-8-10-16(19)11-9-14)17(13(2)20)18(21)15-6-4-3-5-7-15/h3-12,17H,1-2H3 |
Clé InChI |
SPMUUUUEFFIDSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)


![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)

![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)


![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)




